(2S)-but-3-en-2-ol
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names (such as common names or synonyms), the type of compound (e.g., organic, inorganic, polymer), and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product. The mechanism of the reaction may also be discussed.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Conformational Analysis
(Kahn & Hehre, 1985) explored the conformational energy of 3-buten-2-ol using ab initio molecular orbital theory. This study provides insights into the molecular structure and energy states, which are crucial for understanding the chemical behavior and potential applications of this compound.
Terpolymerization Applications
(Liu et al., 2009) discussed the use of But-3-en-1-ol in the preparation of polar ethylene-norbornene copolymers. This illustrates its potential in polymer chemistry, particularly in creating materials with varied properties like reduced crystallinity and adjusted content.
Atmospheric Chemistry
(Rodríguez et al., 2007) investigated the reaction kinetics of 3-butene-2-ol with atomic chlorine, providing valuable data on its atmospheric reactivity. This research is significant for understanding the environmental impact and behavior of this compound in the atmosphere.
Catalyst Performance in Hydrogenation
(Vernuccio et al., 2016) examined the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst. The findings, including kinetic models and selectivity studies, can inform the use of (2S)-but-3-en-2-ol in industrial chemical processes.
Applications in Organic Chemistry Education
(Gozzi & Bouzidi, 2008) used the Heck reaction involving but-3-en-2-ol as an educational tool to teach students about kinetics, catalysis, and organic chemistry principles.
Isomerization Studies
(Chin et al., 1988) researched the isomerization of but-3-en-2-ol to butan-2-one. This study sheds light on chemical transformations and potential synthetic applications of (2S)-but-3-en-2-ol.
Safety And Hazards
This section would detail the safety precautions that need to be taken while handling the compound, its toxicity, flammability, and any environmental hazards it may pose.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved.
properties
IUPAC Name |
(2S)-but-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426447 | |
Record name | (2S)-but-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-but-3-en-2-ol | |
CAS RN |
6118-13-4 | |
Record name | (2S)-but-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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